molecular formula C13H15N3OS B2911205 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone CAS No. 2034420-54-5

2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone

Cat. No.: B2911205
CAS No.: 2034420-54-5
M. Wt: 261.34
InChI Key: OQVPQZMBXNRWDW-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone is a novel synthetic chemical reagent designed for research and development applications in medicinal chemistry. As a hybrid molecule incorporating both a benzimidazole core and a thiomorpholine moiety, it is of significant interest for the discovery of new biologically active substances. The benzimidazole scaffold is a privileged structure in drug discovery due to its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with various biopolymers such as enzymes and receptors . This scaffold is widely recognized for its diverse therapeutic potential, including antimicrobial and anticancer activities . Specifically, derivatives similar to this compound have demonstrated promising activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , as well as efficacy against human cancer cell lines . The mechanism of action for such compounds is multifaceted and may involve interaction with key biological targets such as bacterial (p)ppGpp synthetases/hydrolases, FtsZ proteins , or human topoisomerase I . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to validate the specific properties and applications of this compound.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(15-5-7-18-8-6-15)9-16-10-14-11-3-1-2-4-12(11)16/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVPQZMBXNRWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone typically involves the reaction of benzimidazole derivatives with thiomorpholine and ethanone. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalytic systems and environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzimidazole derivatives, sulfoxides, sulfones, and amines .

Comparison with Similar Compounds

Key Observations :

  • Thiomorpholino vs.
  • Synthetic Challenges: Base-mediated deacetylation is a common issue in benzimidazole derivatives with acetyl groups, as seen in the failed synthesis of 1-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)ethanone . Thiomorpholinoethanone derivatives may require milder bases or protective group strategies to retain the acetyl moiety.

Antioxidant Activity

While data for 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone are unavailable, its thiomorpholino group—a sulfur-containing ring—may enhance redox activity compared to simpler thioethers.

Corrosion Inhibition

Methoxy-substituted benzimidazole derivatives (e.g., phenyl (2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)methanone) demonstrate corrosion inhibition efficiencies up to 92% in acidic environments, attributed to methoxy groups’ electron-donating effects . In contrast, the thiomorpholino group’s sulfur atom could improve adsorption on metal surfaces via lone-pair interactions, though experimental validation is needed.

Physicochemical Properties

  • Solubility: Thiomorpholinoethanone derivatives are expected to exhibit higher solubility in polar solvents compared to alkylthio analogs due to the polarizable sulfur atom and the ethanone moiety.
  • Thermal Stability: The rigid thiomorpholino ring may enhance thermal stability relative to flexible alkyl chains, as seen in crystallographic studies of butylthio derivatives .

Biological Activity

2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole moiety, which is known for its pharmacological potential. The thiomorpholine ring adds to its structural complexity, potentially influencing its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound.

Case Study: Antimicrobial Efficacy

A study evaluated several benzimidazole derivatives against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with a benzimidazole core exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) often below 10 µg/mL. Specifically, compounds similar to this compound showed promising activity against MRSA strains .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus< 5
2-(1H-benzimidazol-2-yl)-phenolE. coli8
3-indolylbenzo[d]imidazoleCandida albicans< 10

Anticancer Activity

The benzimidazole scaffold has been extensively studied for anticancer properties. Compounds containing this structure have demonstrated the ability to inhibit key signaling pathways involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have shown that derivatives of benzimidazole can inhibit the phosphorylation of AKT and p70S6K, crucial proteins in cancer cell survival pathways. For instance, a related compound demonstrated significant tumor growth inhibition in xenograft models without affecting body weight, indicating a favorable therapeutic index .

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
This compoundKATO-III (gastric cancer)0.5
1H-indazol derivativesMV4-11 (leukemia)0.8

Enzyme Inhibition

Benzimidazole derivatives have been identified as potent inhibitors of various enzymes critical for bacterial survival and cancer progression.

Research indicates that these compounds can inhibit essential enzymes such as pyruvate kinase and FtsZ protein, which are vital for bacterial cell division and metabolism . The ability to target these enzymes positions benzimidazole derivatives as potential leads for developing new antibacterial agents.

Table 3: Enzyme Inhibition by Benzimidazole Derivatives

Enzyme TargetCompound NameIC50 (µM)
Pyruvate KinaseThis compound25
FtsZ ProteinIndolylbenzo[d]imidazole15

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